Carbanilide, 2,2',4,4',6,6'-hexachloro-
Overview
Description
Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is a chemical compound with the molecular formula C13H6Cl6N2O12. It is also known by its CAS number 20632-35-313.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.Molecular Structure Analysis
The molecular structure of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is represented by the formula C13H6Cl6N2O1. The molecular weight of this compound is 418.9 g/mol1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- are not available in the web search results.Scientific Research Applications
Biological and Toxicological Effects
A study by Ahn et al. (2008) assessed the biological activities of carbanilides, including triclocarban (a compound closely related to "Carbanilide, 2,2',4,4',6,6'-hexachloro-"), in in vitro bioassays. They found that some carbanilide compounds enhanced hormone-dependent induction of estrogen and androgen-dependent gene expression but exhibited little agonist activity on their own. This suggests a potential mechanism for endocrine disruption by these compounds. Additionally, triclosan, a structurally similar compound, showed weak agonistic and/or antagonistic activity in the aryl hydrocarbon receptor-responsive bioassay, highlighting the complex interactions these substances may have with endocrine systems (Ahn et al., 2008).
Environmental Fate and Degradation
Miller et al. (2008) investigated the fate of triclocarban (TCC) in estuarine sediments, providing insights into the environmental degradation of carbanilides. They found evidence for the reductive dechlorination of TCC to less chlorinated congeners, suggesting pathways for the environmental breakdown of similar compounds. The persistence of triclocarban and its diphenylurea backbone in sediments over the past 40 years indicates the environmental resilience of such compounds, which has implications for their ecological and human health impacts (Miller et al., 2008).
Biodegradation and Biotransformation
Yun et al. (2017) characterized a novel amidase from Ochrobactrum sp. TCC-2, capable of degrading TCC and its dehalogenated congeners. This enzyme hydrolyzes the amide bonds of TCC to more biodegradable products, indicating potential applications in bioremediation efforts to mitigate the environmental impact of carbanilides. The broad substrate spectrum of this amidase suggests its utility in breaking down a range of carbanilide-based contaminants (Yun et al., 2017).
Impact on Microbial Communities
Research by Miller et al. (2010) identified bacteria capable of degrading triclocarban and its non-chlorinated congener, carbanilide, using them as sole carbon sources. This study highlights the role of specific microbial communities in the breakdown of carbanilides in wastewater, offering insights into natural attenuation processes and the potential for engineered bioremediation strategies (Miller et al., 2010).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
properties
IUPAC Name |
1,3-bis(2,4,6-trichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIVZYPHAUCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174662 | |
Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
CAS RN |
20632-35-3 | |
Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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